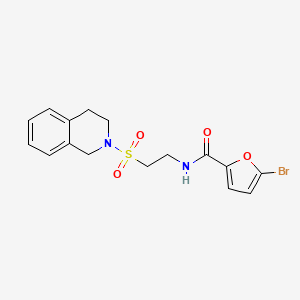

5-bromo-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S/c17-15-6-5-14(23-15)16(20)18-8-10-24(21,22)19-9-7-12-3-1-2-4-13(12)11-19/h1-6H,7-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDQOCYNAXMDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is a compound of interest due to its potential pharmacological properties. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound features a furan ring, a sulfonamide moiety, and a brominated isoquinoline structure. Its molecular formula is , with a molecular weight of approximately 357.25 g/mol. The presence of the sulfonyl group is particularly significant as it often enhances biological activity by improving solubility and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation. For instance, certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties : Compounds with sulfonamide groups are known for their antimicrobial effects. The presence of the sulfonamide moiety in the structure may contribute to potential antibacterial activity .

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in bacteria and cancer cells .

Case Study 1: Antitumor Activity

A study by Sivaramkumar et al. (2010) explored the antitumor effects of benzamide derivatives. The findings suggested that these compounds could effectively inhibit DHFR, leading to reduced cellular proliferation in cancer models . This mechanism may be relevant for understanding how this compound could exert similar effects.

Case Study 2: Enzyme Inhibition

Research on other isoquinoline derivatives has highlighted their ability to inhibit various kinases involved in cancer progression. For instance, compounds that share structural similarities with our target compound have been shown to inhibit RET kinase activity, which is implicated in several malignancies . This suggests that this compound may also possess kinase inhibitory properties.

Data Tables

Scientific Research Applications

Molecular Formula

- Molecular Formula : C₁₃H₁₅BrN₂O₃S

- Molecular Weight : Approximately 353.25 g/mol

Anticancer Applications

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms through which 5-bromo-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide may exert its effects include:

- Induction of Apoptosis : Studies have shown that the compound can promote apoptosis in various cancer cell lines by modulating mitochondrial pathways. This results in an increase in pro-apoptotic proteins while decreasing anti-apoptotic proteins, such as Bcl-2 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest, particularly in the S-phase, thereby inhibiting the proliferation of cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research has reported its effectiveness against several bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

These properties suggest potential applications in treating infections caused by resistant bacterial strains .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The results indicated that the compound exhibited IC50 values lower than 20 µM, suggesting potent anticancer activity comparable to established chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.5 | Induction of apoptosis |

| HCT116 | 15.3 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy was tested against E. coli and S. aureus. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Bromine Substitution: The bromine atom in the target compound contributes to its higher molecular weight (468.39 vs.

Sulfonamide Linker : The sulfonyl bridge is a shared feature with Example 5 (EP 1831 199 B1), which incorporates an imidazolidine-dione moiety. This linker likely stabilizes molecular conformation and facilitates hydrogen bonding in biological systems .

Core Structure Variations: The benzamide analogs (e.g., ) replace the furan-carboxamide with a methoxy-benzamide core, altering electronic properties and solubility . Compounds like G500-0893 lack bromine but introduce a dimethylamino-phenyl group, which may modulate solubility and π-π stacking interactions .

Synthetic Yields: Analogous dihydroisoquinoline derivatives (e.g., compounds 9l and 9m in ) exhibit modest yields (~36–37%), suggesting challenges in synthesizing complex sulfonamide-linked scaffolds .

Functional Implications

- Receptor Binding : The bromine atom’s electron-withdrawing effect and the sulfonamide’s hydrogen-bonding capacity may position the target compound as a candidate for sigma-2 receptor ligands, similar to brominated benzamides in and .

- Solubility vs. Bioactivity: The absence of polar groups (e.g., methoxy or dimethylamino) in the target compound compared to analogs could reduce aqueous solubility but enhance blood-brain barrier penetration .

Q & A

Synthesis and Optimization

Q: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity? A: The synthesis involves sequential steps: (1) formation of the tetrahydroisoquinoline core, (2) sulfonylation of the ethyl linker, and (3) amidation with bromofuran. Key strategies include:

- Using coupling agents like EDCI with DMAP for efficient amide bond formation (yields >75%) .

- Temperature control (0–5°C during sulfonylation) and anhydrous conditions to prevent side reactions .

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .

Structural Characterization

Q: What advanced spectroscopic and crystallographic methods are recommended for confirming the compound’s structure? A: A combination of techniques is critical:

- X-ray crystallography (IUCr data) for unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : 1H/13C (DMSO-d6) with DEPT-135 and HSQC to resolve overlapping signals from the dihydroisoquinoline and sulfonyl groups .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 453.04) .

Biological Target Identification

Q: Which methodologies are effective for identifying biological targets of this compound? A: Target identification requires:

- Molecular docking simulations (AutoDock Vina) to predict binding to enzymes like dihydrofolate reductase (binding energy < -8 kcal/mol) .

- Surface plasmon resonance (SPR) for real-time kinetic analysis of protein-ligand interactions (KD < 100 nM) .

- CRISPR-Cas9 screening in disease models to identify synthetic lethal targets .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers systematically modify substituents to explore SAR? A: Focus on three regions for SAR exploration:

- Furan ring : Replace bromine with electron-withdrawing groups (e.g., NO2) to modulate electron density .

- Sulfonyl ethyl linker : Adjust chain length (C2 to C4) to optimize steric compatibility with target pockets .

- Dihydroisoquinoline : Introduce methyl or methoxy substituents to enhance hydrophobic interactions .

Evaluate modifications using cytotoxicity assays (e.g., IC50 in cancer cell lines) and computational ADMET profiling .

Analytical Challenges

Q: What strategies address solubility issues in pharmacological testing? A: Mitigate low aqueous solubility (<50 µg/mL) by:

- Formulating nanoparticles (PLGA encapsulation, 150–200 nm size) to enhance bioavailability .

- Using co-solvents (e.g., DMSO/PEG 400, 1:4 v/v) while ensuring <0.1% solvent cytotoxicity .

- Monitoring stability via HPLC (C18 column, acetonitrile/water + 0.1% TFA) under physiological conditions (pH 7.4, 37°C) .

Data Contradictions

Q: How should researchers reconcile conflicting bioactivity data between in silico predictions and experimental results? A: Resolve discrepancies by:

- Validating computational models with ensemble docking (Glide, GOLD) to account for protein flexibility .

- Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Employing isothermal titration calorimetry (ITC) to confirm binding thermodynamics (ΔG < -10 kcal/mol) .

Metabolic Stability

Q: What in vitro models best predict the compound’s metabolic stability? A: Use:

- Liver microsomes (human/rat) incubated with NADPH (1 mM, 37°C) to quantify parent compound depletion (t1/2 > 60 min desired) .

- LC-MS/MS to identify metabolites (e.g., oxidative defuranization or sulfone reduction) .

- CYP450 inhibition assays (e.g., CYP3A4 IC50 > 10 µM) to assess drug-drug interaction risks .

Polypharmacology Effects

Q: How can polypharmacology be investigated for this multi-target compound? A: Combine:

- Kinome-wide profiling (Eurofins KinaseProfiler) to identify off-target kinase inhibition (<50% inhibition at 1 µM) .

- Network pharmacology analysis (Cytoscape) to map interactions between targets and disease pathways .

- Transcriptomics (RNA-seq) in treated cells to detect downstream pathway activation .

Green Chemistry Synthesis

Q: What green chemistry approaches apply to its synthesis? A: Implement:

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps (E-factor reduction by 30%) .

- Catalytic methods : Use immobilized lipases (e.g., CAL-B) for amide bond formation (TOF > 500 h-1) .

- Microwave-assisted synthesis to reduce reaction time (30 min vs. 12 h conventional) .

Crystallographic Analysis

Q: How does the compound’s crystal packing affect its solid-state properties? A: X-ray data reveal:

- Hydrogen-bonding networks : N-H···O=S interactions (2.8–3.1 Å) stabilize the sulfonamide group .

- π-Stacking : Offset stacking (3.5 Å) between furan and dihydroisoquinoline rings enhances thermal stability (decomposition >250°C) .

- Torsional angles : The sulfonyl-ethyl linker adopts a gauche conformation (θ = 65°), influencing molecular flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.